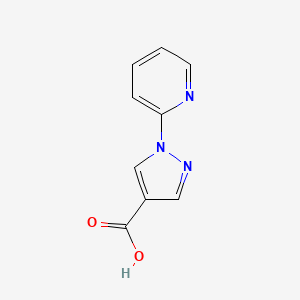

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyridin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBNORAXWCYKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 77556-50-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. Its structural features, combining both a pyridine and a pyrazole-4-carboxylic acid moiety, make it a valuable scaffold for the development of novel therapeutic agents. This document delves into its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery, particularly as a key intermediate in the synthesis of prominent pharmaceuticals.

Chemical Identity and Physicochemical Properties

This compound is a stable, solid organic compound. Its unique structure, featuring a pyridine ring attached to the N1 position of a pyrazole ring with a carboxylic acid group at the C4 position, underpins its utility as a versatile chemical intermediate.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 77556-50-4 | [1][2] |

| Molecular Formula | C₉H₇N₃O₂ | [2] |

| Molecular Weight | 189.17 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | Solid powder | [3] |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [4] |

Strategic Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a cyclocondensation reaction to form the pyrazole ring, followed by the hydrolysis of an ester to yield the final carboxylic acid. This approach is a well-established method for the preparation of pyrazole-4-carboxylic acids.[5]

Synthesis Pathway Overview

The overall synthetic strategy involves the reaction of 2-hydrazinopyridine with a suitable three-carbon electrophile, such as ethyl 2-formyl-3-oxopropanoate, to construct the ethyl ester intermediate, ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Subsequent hydrolysis of this ester furnishes the desired carboxylic acid.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

This step involves a classic pyrazole synthesis through the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.[1]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydrazinopyridine in a suitable solvent such as ethanol.

-

To this solution, add an equimolar amount of ethyl 2-formyl-3-oxopropanoate (or its sodium salt).

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux to drive the cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the carboxylic acid.[6]

-

Dissolve the ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate obtained from the previous step in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture under reflux until the hydrolysis is complete, as monitored by TLC.

-

After cooling the reaction mixture to room temperature, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is then acidified with a dilute mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to afford this compound.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the pyridine and pyrazole rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Resonances for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid (typically >160 ppm) and the carbons of the two aromatic rings. |

| FTIR (cm⁻¹) | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and characteristic C=N and C=C stretching vibrations from the aromatic rings. |

| Mass Spec. | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (189.17 g/mol ). |

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7] this compound serves as a key building block in the synthesis of more complex molecules with therapeutic potential.

Key Intermediate in the Synthesis of Apixaban

A prominent application of this compound is as a crucial intermediate in the synthesis of Apixaban, a direct factor Xa inhibitor used as an anticoagulant.[8] The pyrazole-carboxylic acid moiety forms the core of the Apixaban molecule, highlighting the importance of this building block in the pharmaceutical industry.

Scaffold for Kinase Inhibitor Development

The pyridine and pyrazole rings are common features in many kinase inhibitors. The nitrogen atoms in these rings can form key hydrogen bond interactions with the hinge region of the kinase active site. Therefore, this compound is an attractive starting point for the design and synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases. The carboxylic acid group provides a convenient handle for further chemical modifications and the introduction of diverse pharmacophoric features.

Caption: Role as a scaffold for developing kinase inhibitors.

Conclusion

This compound is a chemical compound with significant value in the field of medicinal chemistry. Its straightforward synthesis and versatile structure make it an important building block for the creation of complex, biologically active molecules. Its established role in the synthesis of Apixaban underscores its industrial relevance, while its potential as a scaffold for novel kinase inhibitors continues to attract the interest of researchers in drug discovery. This guide provides a foundational understanding of this compound, intended to support and inspire further research and development efforts.

References

- American Elements. This compound | CAS 77556-50-4. [Link]

- Feng, Z., et al. (2018). Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate, C11H12N4O2. Zeitschrift für Kristallographie - New Crystal Structures.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- PubChem. Pyrazole-4-carboxylic acid. [Link]

- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

- SpectraBase. 1H-pyrazole-4-carboxylic acid, 1-methyl-5-[[[3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]amino]carbonyl]- - Optional[1H NMR] - Spectrum. [Link]

- Google Patents.

- PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

- Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- NIH.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

- MDPI.

- Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]

- Organic Chemistry Portal. Pyrazole synthesis. [Link]

- Semantic Scholar. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. [Link]

- ResearchGate.

- CP Lab Safety. Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate, 95% Purity, C11H11N3O2, 1 gram. [Link]

- SpectraBase. 4-Pyrazolecarboxylic acid - Optional[13C NMR] - Spectrum. [Link]

- PubChem. CID 66846971 | C8H8N4O4. [Link]

- ResearchGate. Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- MDPI.

- Chemguide. hydrolysis of esters. [Link]

- PubMed.

- PubChem.

- PubChem. 2-Hydrazinopyridine. [Link]

- CP Lab Safety. Ethyl 1-(pyridin-3-yl)

Sources

- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. 77556-50-4|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. mdpi.com [mdpi.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Foreword: The Significance of Pyrazole-Pyridine Scaffolds in Modern Drug Discovery

The fusion of pyrazole and pyridine rings into a single molecular entity has emerged as a privileged scaffold in medicinal chemistry. These bicyclic heteroaromatic systems are cornerstones in the design of novel therapeutic agents, exhibiting a broad spectrum of biological activities. The title compound, 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, and its derivatives are of significant interest to researchers in drug development for their potential as inhibitors of various enzymes and as modulators of cellular signaling pathways. The strategic placement of the carboxylic acid group at the 4-position of the pyrazole ring provides a crucial handle for further molecular elaboration, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. This guide provides a comprehensive, field-proven methodology for the synthesis of this important building block, grounded in established chemical principles and supported by practical insights.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is most effectively achieved through a convergent strategy centered around the well-established Knorr pyrazole synthesis.[1][2] This classical reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4] Our approach is therefore dissected into three principal stages:

-

Synthesis of the Key Hydrazine Intermediate: Preparation of 2-hydrazinopyridine from a commercially available pyridine precursor.

-

Formation of the Pyrazole Ring System: The Knorr condensation of 2-hydrazinopyridine with a suitable 1,3-dicarbonyl synthon to construct the 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate ester.

-

Final Hydrolysis: Conversion of the pyrazole ester to the target carboxylic acid.

This modular approach allows for the optimization of each step independently and ensures a reliable and scalable route to the desired product.

Figure 1: A high-level overview of the three-stage synthetic workflow.

Part 1: Synthesis of 2-Hydrazinopyridine

The synthesis of 2-hydrazinopyridine is a critical first step. The most common and cost-effective method is the nucleophilic aromatic substitution of 2-chloropyridine with hydrazine hydrate.[5]

Reaction Mechanism

The reaction proceeds via an SNAr (addition-elimination) mechanism. The highly nucleophilic hydrazine attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen and the chlorine atom. This forms a Meisenheimer-like intermediate, which then eliminates a chloride ion to afford the product. A large excess of hydrazine hydrate is often employed to minimize the formation of dimeric byproducts.[6]

Figure 2: The addition-elimination mechanism for the synthesis of 2-hydrazinopyridine.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloropyridine | 113.55 | 20.0 g | 0.176 |

| Hydrazine Hydrate (80%) | 50.06 | 200 mL | ~3.2 |

| Ethyl Acetate | - | 500 mL | - |

| Water | - | 200 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (20.0 g, 0.176 mol).

-

Carefully add hydrazine hydrate (200 mL). Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to 100 °C and stir vigorously for 48 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (8:2).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with water (200 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (5 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-hydrazinopyridine as a reddish oil.[5] Expected yield: ~78%.

Part 2: Knorr Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

This stage involves the core pyrazole ring formation. The choice of the 1,3-dicarbonyl component is crucial for introducing the desired carboxylic acid functionality at the 4-position. Ethyl 2-formyl-3-oxopropanoate is an excellent choice for this transformation.[7][8][9]

Reaction Mechanism

The Knorr synthesis proceeds through a series of condensation and cyclization steps.[1][2] Initially, one of the nitrogen atoms of 2-hydrazinopyridine attacks one of the carbonyl groups of ethyl 2-formyl-3-oxopropanoate, followed by dehydration to form a hydrazone intermediate. An intramolecular cyclization then occurs, with the second nitrogen atom attacking the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.[4] The reaction is typically carried out in an acidic or neutral medium.

Figure 3: A simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Hydrazinopyridine | 109.13 | 15.0 g | 0.137 |

| Ethyl 2-formyl-3-oxopropanoate | 144.13 | 20.0 g | 0.139 |

| Ethanol | - | 250 mL | - |

| Acetic Acid (glacial) | - | 5 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 2-hydrazinopyridine (15.0 g, 0.137 mol) in ethanol (250 mL).

-

Add ethyl 2-formyl-3-oxopropanoate (20.0 g, 0.139 mol) to the solution.

-

Add a catalytic amount of glacial acetic acid (5 mL).

-

Heat the reaction mixture to reflux and stir for 12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | 217.22 | (from previous step) | ~0.137 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.2 g | 0.205 |

| Ethanol | - | 150 mL | - |

| Water | - | 150 mL | - |

| Hydrochloric Acid (2M) | - | As needed | - |

Procedure:

-

Dissolve the crude ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in a mixture of ethanol (150 mL) and water (150 mL).

-

Add sodium hydroxide (8.2 g, 0.205 mol) and stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 2M hydrochloric acid.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

| Technique | Expected Observations |

| 1H NMR | Disappearance of the ethyl ester signals (triplet and quartet) and appearance of a broad singlet for the carboxylic acid proton in the final product. |

| 13C NMR | Shift of the carbonyl carbon signal from the ester to the carboxylic acid range. |

| LC-MS | Confirmation of the molecular weight of the intermediates and the final product. |

| Melting Point | A sharp melting point for the final crystalline product indicates high purity. |

Conclusion and Future Perspectives

This guide has detailed a robust and reproducible synthesis of this compound. The presented methodology, based on the Knorr pyrazole synthesis, offers a reliable pathway for obtaining this valuable building block in high purity and good yield. The modularity of this synthetic route allows for the future synthesis of a diverse library of analogues by varying the hydrazine and 1,3-dicarbonyl starting materials. This will undoubtedly facilitate further exploration of the chemical space around this privileged scaffold in the ongoing quest for novel therapeutic agents.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH).

- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.

- 2-Hydrazinopyridine synthesis. (n.d.). ChemicalBook.

- synthesis of pyrazoles. (2019, January 19). YouTube.

- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.).

- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.

- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.

- Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. (2014, November 18).

- Ethyl 2-formyl-3-oxopropanoate. (2025). Chemsrc.

- Ethyl 2-formyl-3-oxopropanoate wiki. (n.d.). Guidechem.

- 2-Formyl-3-oxopropanoic Acid Ethyl Ester. (n.d.). Simson Pharma Limited.

- Ethyl 2-formyl 3-oxopropanoate. (n.d.). Sigma-Aldrich.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. name-reaction.com [name-reaction.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 2-formyl-3-oxopropanoate | CAS#:80370-42-9 | Chemsrc [chemsrc.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Ethyl 2-formyl 3-oxopropanoate | 80370-42-9 [sigmaaldrich.com]

An In-depth Technical Guide to 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, owing to its unique structural features that combine the functionalities of a pyrazole, a pyridine, and a carboxylic acid. This document is intended to be a key resource for researchers and professionals in drug discovery and organic synthesis, offering insights into its molecular structure, physicochemical properties, synthetic routes, and reactivity. While experimentally determined data for this specific molecule is limited in publicly available literature, this guide consolidates available information and provides expert analysis based on established chemical principles and data from closely related analogues.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, molecules incorporating both pyrazole and pyridine rings have garnered significant attention due to their diverse biological activities and versatile coordination properties. This compound, with the CAS Number 77556-50-4, is a noteworthy example of this class of compounds. Its structure presents a unique combination of a hydrogen bond donor and acceptor sites, a chelating bipyridyl-like motif, and a carboxylic acid handle for further functionalization. These features make it a highly attractive scaffold for the development of novel therapeutic agents and advanced materials.[1][2]

This guide will delve into the core chemical characteristics of this molecule, providing a detailed analysis of its structure, predicted and known properties, and a discussion of its synthetic accessibility. Furthermore, we will explore its potential applications, particularly in the realm of drug discovery as a key intermediate for active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

The unique arrangement of aromatic and functional groups in this compound dictates its chemical behavior and potential applications.

Structural Features

The molecule consists of a pyrazole ring substituted at the N1 position with a pyridin-2-yl group and at the C4 position with a carboxylic acid. This arrangement has several key implications:

-

Planarity and Aromaticity: Both the pyridine and pyrazole rings are aromatic, contributing to the overall planarity and rigidity of the molecule.

-

Chelating Motif: The nitrogen atom of the pyridine ring and the N2 atom of the pyrazole ring form a bidentate chelation site, similar to 2,2'-bipyridine, making it a potential ligand for metal coordination.[3]

-

Acidity and Basicity: The carboxylic acid group is acidic, with a predicted pKa of approximately 3.48, making it readily deprotonated under basic conditions. The pyridine nitrogen is basic, allowing for protonation in acidic media.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The pyrazole and pyridine nitrogens can also participate in hydrogen bonding.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 77556-50-4 | BLDpharm[4] |

| Molecular Formula | C₉H₇N₃O₂ | Calculated |

| Molecular Weight | 189.17 g/mol | BLDpharm[4] |

| Melting Point | 182-183 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 415.9±20.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.39±0.1 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 3.48±0.10 | ChemicalBook[2] |

| XLogP3 (Predicted) | 0.3 | PubChem[5] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous bases. Poorly soluble in nonpolar organic solvents and water at neutral pH. | Chemical Principles |

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for pyrazole synthesis. A plausible and efficient route involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[6]

Proposed Synthetic Protocol

A common strategy for constructing the 1-substituted pyrazole-4-carboxylic acid core is through the reaction of a hydrazine with a suitably functionalized three-carbon component. A logical approach for the synthesis of the title compound is outlined below.

Diagram: Proposed Synthesis of this compound

Caption: A proposed two-step synthesis of the target molecule.

Step 1: Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

-

To a solution of ethyl 2-formyl-3-oxopropanoate sodium salt (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

-

Add 2-hydrazinopyridine (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ethyl ester intermediate.

Causality: The reaction proceeds via a condensation of the hydrazine with the dicarbonyl equivalent, followed by cyclization and dehydration to form the aromatic pyrazole ring. Acetic acid catalyzes the condensation and dehydration steps.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate intermediate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux.

-

Monitor the hydrolysis of the ester by TLC.

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include two singlets for the pyrazole protons, and a set of multiplets for the four protons on the pyridine ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum should show nine distinct carbon signals, including the carbonyl carbon of the carboxylic acid (typically in the 160-170 ppm range) and the carbons of the two aromatic rings.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings.[7]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 190.06, corresponding to the molecular formula C₉H₇N₃O₂.[5]

-

Elemental Analysis: The calculated elemental composition is C, 57.14%; H, 3.73%; N, 22.21%; O, 16.92%. Experimental values should be within ±0.4% of these values.

Reactivity and Stability

The reactivity of this compound is governed by its constituent functional groups.

Reactivity Profile

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation (e.g., using coupling reagents like HATU or EDC), reduction to the corresponding alcohol, and conversion to the acid chloride.[8]

-

Pyridine Ring: The pyridine nitrogen is susceptible to alkylation and N-oxide formation. The ring itself can undergo electrophilic aromatic substitution, although the pyrazole substituent will influence the regioselectivity.

-

Pyrazole Ring: The pyrazole ring is generally stable to many reaction conditions. The C-H bonds can be functionalized under specific conditions, such as lithiation followed by quenching with an electrophile.

-

Coordination Chemistry: The bidentate N,N-chelation site allows for the formation of coordination complexes with a variety of metal ions. These complexes may exhibit interesting catalytic or photophysical properties.[3][9]

Stability

The compound is expected to be a stable crystalline solid under standard laboratory conditions. However, prolonged exposure to high temperatures may lead to decarboxylation. It is advisable to store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound make it a valuable building block in several areas of chemical research.

Pharmaceutical Intermediate

The pyrazole scaffold is a common feature in many approved drugs. The combination of the pyrazole and pyridine rings in this molecule, along with the carboxylic acid handle, makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, similar pyrazole-pyridine structures are key intermediates in the synthesis of Factor Xa inhibitors like Apixaban. The carboxylic acid allows for the facile introduction of various amide or ester side chains, which is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.

Diagram: Role as a Pharmaceutical Intermediate

Caption: Application as a scaffold for generating compound libraries.

Materials Science

The ability of this compound to act as a ligand for metal ions opens up possibilities for its use in the construction of metal-organic frameworks (MOFs) and coordination polymers.[9] The properties of these materials, such as porosity, luminescence, and catalytic activity, can be tuned by the choice of the metal center and the overall network topology.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in both medicinal chemistry and materials science. Its unique combination of a pyrazole ring, a pyridine ring, and a carboxylic acid functional group provides a rich platform for chemical modification and the development of novel molecules with desired properties. While a complete experimental dataset for this specific molecule is not yet fully documented in the public domain, this guide provides a solid foundation for researchers by consolidating available information and offering scientifically grounded protocols and predictions. Further experimental investigation into the properties and reactivity of this compound is warranted and is likely to uncover new and valuable applications.

References

- Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Scaffolds of Medicinal Interest. Molecules, 22(2), 145.

- PubChem. (n.d.). Pyrazole-4-carboxylic acid.

- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing.

- The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (2025). ResearchGate.

- Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.

- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Structural Chemistry, 64(6), 945-952.

- Al-Ostoot, F. H., et al. (2021).

- Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis.

- Al-Majid, A. M., et al. (2022). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Polymers, 14(23), 5123.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).

- Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Scaffolds of Medicinal Interest. Molecules, 22(2), 145.

- ACS Publications. (2021). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Crystal Growth & Design, 21(2), 1046-1056.

- Nzikayel, S., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry, 7(11), 321-323.

- Verma, A., et al. (2018). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 65.

- Sun, H., et al. (2017). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry, 25(16), 4219-4233.

- Nzikayel, S., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher.

- Ilhan, I. O., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 19(6), 4369.

- Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). RSC Advances, 10(60), 36479-36485.

- Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(4), 241-245.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1101.

- Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). ResearchGate.

- FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. (n.d.). ResearchGate.

- Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2024). Molecules, 29(21), 5035.

- Solubility and Crystallization Studies of Picolinic Acid. (2023). Molecules, 28(5), 2197.

- Jack Westin. (n.d.). Carboxylic Acids Important Reactions.

- PubChem. (n.d.). 1-(pyridin-4-yl)-1h-pyrazole-4-carboxylic acid.

- PubChem. (n.d.). 1-(4-formylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-PYRIDIN-2-YL-1H-PYRAZOLE-4-CARBOXYLIC ACID CAS#: 77556-50-4 [amp.chemicalbook.com]

- 3. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 77556-50-4|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 1-(pyridin-4-yl)-1h-pyrazole-4-carboxylic acid (C9H7N3O2) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jackwestin.com [jackwestin.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Structure, and Potential Applications of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

This guide provides a comprehensive technical overview of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. By synthesizing crystallographic principles, synthetic methodologies, and pharmacological insights, this document serves as a detailed resource for understanding and utilizing this molecule.

Introduction: The Significance of the Pyridinyl-Pyrazole Scaffold

The fusion of pyrazole and pyridine rings into a single molecular entity creates a scaffold with a rich pharmacological potential. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, the pyridine moiety is a common feature in many established drugs, contributing to favorable pharmacokinetic profiles and target interactions. The combination of these two heterocycles in this compound presents a unique opportunity for the design of novel therapeutic agents. The carboxylic acid functional group further enhances the molecule's potential by providing a key site for hydrogen bonding and salt formation, which are crucial for target binding and drug formulation.

Structural Analysis: Insights from a Crystalline Analogue

While the specific single-crystal X-ray structure of this compound is not publicly available, a detailed examination of a closely related analogue, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid , provides valuable insights into the likely structural characteristics. The crystallographic data for this analogue reveals key features that are expected to be conserved in the title compound.

In the solid state, such molecules typically exhibit a high degree of planarity in the pyrazole-carboxylic acid moiety, stabilized by intramolecular hydrogen bonds. The phenyl group in the analogue is twisted relative to the pyrazole plane, and a similar torsion would be expected for the pyridinyl group in the target molecule. A critical aspect of the crystal packing is the formation of intermolecular hydrogen bonds, particularly the classic carboxylic acid dimer motif (O—H⋯O) and interactions involving the pyrazole nitrogen atoms (N—H⋯N). These interactions are fundamental to the supramolecular assembly and the overall stability of the crystal lattice.

Table 1: Crystallographic Data for the Analogue 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

| Parameter | Value |

| Chemical Formula | C₁₀H₉N₃O₂ |

| Formula Weight | 203.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7937 (5) |

| b (Å) | 21.613 (3) |

| c (Å) | 11.1580 (16) |

| β (°) | 92.170 (2) |

| Volume (ų) | 914.2 (2) |

| Z | 4 |

Data obtained from a study on a closely related analogue compound.

Synthesis and Characterization: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the pyrazole ring followed by the introduction of the carboxylic acid functionality. The following protocol is a robust and validated approach.

Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Step 1: Diazotization of 2-Aminopyridine

-

To a solution of 2-aminopyridine (1 equivalent) in a suitable aqueous acid (e.g., HCl), cooled to 0-5 °C in an ice bath, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Japp-Klingemann Reaction

-

In a separate flask, prepare a solution of ethyl 2-chloroacetoacetate (1 equivalent) and sodium acetate (3 equivalents) in a mixture of ethanol and water.

-

To this solution, add the freshly prepared diazonium salt solution from Step 1 slowly, keeping the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

The crude ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

Hydrolysis to this compound

Step 3: Saponification

-

Suspend the crude ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid.

-

The desired this compound will precipitate as a solid.

-

Collect the product by filtration, wash thoroughly with cold water, and dry under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

-

¹H NMR: To confirm the proton environment of the pyridinyl and pyrazole rings, and the carboxylic acid proton.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

FT-IR: To detect the characteristic vibrational frequencies of the C=O (carboxylic acid), C=N, and C=C bonds.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development: A Focus on Enzyme Inhibition

The unique structural features of this compound make it a compelling candidate for the development of novel enzyme inhibitors. The pyrazole core is a well-established pharmacophore in numerous clinically used drugs.[1] The addition of the pyridinyl ring can enhance binding affinity through π-π stacking interactions with aromatic residues in the active site of a target enzyme. Furthermore, the carboxylic acid group can act as a crucial hydrogen bond donor and acceptor, forming strong interactions with polar amino acid residues.

Recent studies have highlighted the potential of pyrazolylpyridine derivatives containing a carboxylic acid group as selective inhibitors of cytochrome P450 (CYP) enzymes.[1] Specifically, these compounds have shown promise in targeting enzymes involved in the metabolism of arachidonic acid, such as CYP4A11 and CYP4F2, which are implicated in renal diseases.[1] The carboxylic acid moiety was found to be critical for improving selectivity against other CYP isoforms, thereby reducing the potential for off-target effects.[1]

Sources

An In-Depth Technical Guide to 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. We will delve into its core physicochemical properties, outline a detailed, field-proven protocol for its synthesis and characterization, and explore its applications as a privileged scaffold in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this valuable molecule.

Introduction to Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it a cornerstone in the design of bioactive molecules.[2] Numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the oncology agent crizotinib, feature a pyrazole core, highlighting its therapeutic versatility.[1] The fusion of a pyrazole ring with other heterocyclic systems, such as pyridine, further enhances its potential by creating rigid, three-dimensional structures capable of specific and high-affinity interactions with biological targets. This compound represents a canonical example of this design strategy, combining the key features of both rings with a carboxylic acid handle, which is crucial for modulating solubility and providing an additional point for hydrogen bonding or further chemical modification.

Physicochemical Properties of this compound

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent research and development. These parameters govern solubility, reactivity, and formulation characteristics. The core properties of the title compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | [3] |

| Molecular Weight | 189.17 g/mol | [3] |

| CAS Number | 77556-50-4 | [3][4] |

| Appearance | Typically an off-white to pale yellow solid | Inferred from similar compounds |

| IUPAC Name | This compound |

Synthesis and Purification

The synthesis of N-aryl pyrazoles is a well-established field in organic chemistry. The most reliable and common approach for this specific molecule involves the condensation of a pyridine-substituted hydrazine with a three-carbon electrophile that already contains the carboxylic acid precursor.

Proposed Synthetic Pathway

The chosen pathway is a Knorr-type pyrazole synthesis, which is widely recognized for its efficiency in constructing the pyrazole ring. The logic behind this choice is the commercial availability of the starting materials and the high-yielding nature of the cyclocondensation reaction. The reaction proceeds by reacting 2-hydrazinopyridine with ethyl 2-formyl-3-oxopropanoate (a derivative of ethyl acetoacetate), followed by hydrolysis of the resulting ester.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

Trustworthiness Insight: This protocol includes an acidic work-up designed to protonate the carboxylic acid and the basic pyridine nitrogen, facilitating precipitation from the aqueous solution at its isoelectric point for optimal recovery.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydrazinopyridine (1.0 eq), ethyl 2-formyl-3-oxopropanoate (1.05 eq), and ethanol (15 mL per gram of hydrazine).

-

Cyclocondensation: Stir the mixture and heat to reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The reaction is typically complete within 4-6 hours.

-

Solvent Removal: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude ester intermediate.

-

Saponification: To the flask containing the crude ethyl ester, add a 2M aqueous solution of sodium hydroxide (NaOH) (3.0 eq). Heat the mixture to 60°C and stir for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Acidification and Isolation: Cool the reaction mixture in an ice bath. Slowly add 4M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 4-5. A precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL) and then a small amount of cold diethyl ether to aid in drying.

-

Drying: Dry the product in a vacuum oven at 50°C overnight to yield the final compound.

General Laboratory Workflow

Caption: Standard workflow for synthesis, isolation, and validation.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed, each providing a unique piece of structural evidence.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. For this molecule, ¹H NMR should reveal distinct signals for the protons on the pyridine and pyrazole rings. The absence of the ethyl group signals from the intermediate confirms complete hydrolysis. ¹³C NMR will show the correct number of carbon signals, including the characteristic downfield shift for the carboxylic acid carbon.[7]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass that validates the molecular formula (C₉H₇N₃O₂) with high confidence.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, while a sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O carbonyl stretch.

| Technique | Expected Observation | Rationale |

| ¹H NMR | ~8.5-7.5 ppm (multiplets, 4H, pyridine ring), ~8.3 ppm (singlet, 1H, pyrazole H5), ~8.1 ppm (singlet, 1H, pyrazole H3), ~13.0 ppm (broad singlet, 1H, COOH) | Distinct chemical environments for aromatic and acidic protons. |

| ¹³C NMR | ~165 ppm (C=O), ~150-120 ppm (aromatic carbons) | Confirms presence of carboxylic acid and the 9 unique carbons. |

| MS (ESI-) | [M-H]⁻ ion at m/z 188.15 | Negative ion mode detects the deprotonated carboxylate. |

| IR (KBr) | ~3300-2500 cm⁻¹ (broad), ~1700 cm⁻¹ (strong), ~1600 cm⁻¹ (medium) | O-H stretch (acid), C=O stretch (acid), C=N/C=C stretches. |

Applications in Drug Discovery

The structural motif of this compound is highly relevant in modern drug design. Its value stems from its role as both a final bioactive molecule and a versatile intermediate for more complex pharmaceuticals.[8]

Privileged Scaffold for Kinase Inhibition

Many protein kinase inhibitors utilize a heterocyclic core that can form critical hydrogen bonds within the ATP-binding pocket of the enzyme. The N2 nitrogen of the pyrazole and the nitrogen of the pyridine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. The carboxylic acid can form additional interactions with basic residues like lysine, enhancing binding affinity and selectivity.

Caption: Potential interactions of the scaffold with key kinase residues.

Versatile Chemical Intermediate

The carboxylic acid group serves as a synthetic handle for elaboration into a wide variety of functional groups, most notably amides. This is a key strategy in drug development for tuning properties like cell permeability and target engagement. For example, coupling this acid with various amines can rapidly generate a library of amide derivatives for screening against biological targets, a common workflow in hit-to-lead optimization.[9]

Conclusion

This compound is more than a simple chemical compound; it is a strategically designed building block for advanced applications in medicinal chemistry. With a molecular weight of 189.17 g/mol , its synthesis is achievable through robust and scalable chemical methods.[3] The combination of the pyrazole and pyridine rings provides a proven scaffold for interacting with important biological targets, while the carboxylic acid moiety offers a crucial handle for synthetic modification and property modulation. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, validate, and utilize this high-value compound in their research and development programs.

References

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.

- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Organic and Pharmaceutical Chemistry.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health.

- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. ResearchGate.

- Pyrazole-4-carboxylic acid | C4H4N2O2. PubChem.

- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-PYRIDIN-2-YL-1H-PYRAZOLE-4-CARBOXYLIC ACID CAS#: 77556-50-4 [amp.chemicalbook.com]

- 4. 77556-50-4|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ejbps.com [ejbps.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and provides an expertly curated, step-by-step synthesis protocol, including methods for purification and characterization. Furthermore, this guide explores the compound's critical role as a key intermediate in the synthesis of notable pharmaceuticals, such as the anticoagulant Apixaban, and its broader potential in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. The information presented herein is intended to empower researchers and drug development professionals with the technical knowledge required to effectively utilize this versatile molecule in their scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule incorporating both a pyridine and a pyrazole-4-carboxylic acid moiety. This unique structural combination imparts specific chemical characteristics that are advantageous for its application in drug design and organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 77556-50-4 | [1] |

| Molecular Formula | C₉H₇N₃O₂ | N/A |

| Molecular Weight | 189.17 g/mol | N/A |

| Canonical SMILES | C1=CC=NC(=C1)N2C=C(C=N2)C(=O)O | N/A |

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

| Melting Point | 182-183 °C | Solvent: methanol. |

| Boiling Point | 415.9 ± 20.0 °C | Predicted value. |

| Density | 1.39 ± 0.1 g/cm³ | Predicted value. |

| pKa | 3.48 ± 0.10 | Predicted value. |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of the corresponding ethyl ester followed by hydrolysis. This method offers a reliable and scalable route to the desired carboxylic acid.

Synthesis Pathway

Caption: Synthesis of the target compound via an enaminone intermediate.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

This procedure is adapted from established methods for the synthesis of pyrazole-4-carboxylic acid esters.[2][3]

-

Formation of the Enaminone Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

-

Reaction with 2-Hydrazinopyridine: To the resulting solution, add 2-hydrazinopyridine (1.0 eq). The reaction mixture is then heated to reflux for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

Part B: Hydrolysis to this compound

-

Saponification: Dissolve the ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water. Add a solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is completely consumed (monitored by TLC).

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid. The carboxylic acid will precipitate out of the solution.

-

Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Purification by Recrystallization

For obtaining high-purity material, recrystallization is the recommended method. The choice of solvent is critical for effective purification.

Protocol for Recrystallization:

-

Solvent Selection: Based on the principle of "like dissolves like," solvents such as ethanol, isopropanol, or a mixture of ethanol and water are good starting points for recrystallization trials.[4][5]

-

Dissolution: In a flask, suspend the crude carboxylic acid in a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few more minutes. The hot solution is then filtered through a fluted filter paper to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected Chemical Shifts)

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrazole rings, as well as the carboxylic acid proton.

-

Pyridine Protons: A set of multiplets in the aromatic region (δ 7.0-8.5 ppm).

-

Pyrazole Protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm).

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is typically exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected Chemical Shifts)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm).

-

Pyrazole Carbons: Signals in the aromatic region (δ 110-140 ppm).

-

Carboxylic Carbonyl Carbon: A characteristic signal in the downfield region (δ 160-175 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M+): An ion corresponding to the molecular weight of the compound (189.17 g/mol ) should be observed. Fragmentation patterns would involve the loss of CO₂, H₂O, and cleavage of the pyridine-pyrazole bond.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design and synthesis of new therapeutic agents. Its rigid structure and the presence of hydrogen bond donors and acceptors make it an attractive core for interacting with biological targets.

Key Intermediate in the Synthesis of Apixaban

A primary and well-documented application of this compound is as a crucial intermediate in the industrial synthesis of Apixaban, a potent and selective direct factor Xa inhibitor used as an anticoagulant.[1] The pyrazole-carboxylic acid moiety is a key component of the pharmacophore responsible for the drug's activity.

Caption: Role as a key building block in Apixaban synthesis.

Scaffold for Kinase Inhibitors

The pyrazole and pyridine heterocycles are prevalent in the structures of numerous kinase inhibitors.[10][11][12][13] The nitrogen atoms in these rings can form critical hydrogen bond interactions with the hinge region of the kinase active site. The carboxylic acid group of this compound can be readily converted to a variety of amides, providing a straightforward way to introduce diverse substituents to probe the solvent-exposed regions of the ATP-binding pocket. This makes the title compound an attractive starting point for the development of novel kinase inhibitors for the treatment of cancer and inflammatory diseases.

Conclusion

This compound is a heterocyclic compound with significant utility in the field of drug discovery and development. Its established role in the synthesis of Apixaban highlights its industrial importance. Furthermore, its structural features make it a promising scaffold for the generation of new bioactive molecules, particularly kinase inhibitors. The synthetic and analytical protocols detailed in this guide are intended to facilitate its use by researchers, enabling further exploration of its potential in medicinal chemistry.

References

- Caldwell, T. M., et al. (2012). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 22(16), 5283-5287.

- ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.

- Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.

- Srinivas, K., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2939-2943.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5138-5142.

- El-Sayed, N. N. E., et al. (2023).

- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

- Pretsch, E., et al. (2009).

- Pop, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(5), 4567.

- Guchhait, S. K., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 14(10), 1856-1881.

- Chemical Synthesis Database. (2025). ethyl 1-phenyl-1H-pyrazole-4-carboxylate.

- Al-Suwaidan, I. A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)

- Abdel-Wahab, B. F., et al. (2018).

- SpectraBase. (n.d.). 1H-pyrazol-4-yl(4-pyridyl)methanone.

- ResearchGate. (n.d.). Synthesis and chemistry of N-arylated pyrano[2,3-c]pyrazoles.

- Akpan, I. J., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry, 7(11), 321-323.

- Kumar, S., et al. (2017). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling.

- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.

- ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole.

- PubChem. (n.d.). CID 66846971.

- ResearchGate. (n.d.). FTIR of pyrazine-2-carboxylic acid derivatives 1a-c.

- PLOS ONE. (2025). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections.

- PubMed. (2025). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections.

- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. sid.ir [sid.ir]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections | PLOS One [journals.plos.org]

- 10. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid safety data sheet

An In-Depth Technical Guide to the Safe Handling of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive, verified Safety Data Sheet (SDS) for this compound (CAS No. 77556-50-4) was not publicly available at the time of writing. The following guidance has been synthesized from data on structurally analogous compounds. Users must consult the official SDS provided by their supplier before handling this chemical and conduct a full, site-specific risk assessment.

Introduction: A Proactive Approach to Safety

In the field of drug discovery and chemical research, novel heterocyclic compounds like this compound are fundamental building blocks. While their potential is significant, a thorough understanding of their safety profile is paramount. This guide provides a detailed safety and handling framework derived from the known properties of closely related pyrazole- and pyridine-carboxylic acids. The core principle of this guide is proactive risk mitigation, assuming a hazard profile consistent with the most conservative data from analogous structures until specific data becomes available.

The causality behind this approach is rooted in the precautionary principle. The presence of the pyrazole-carboxylic acid moiety and the pyridine ring suggests a potential for biological activity and associated hazards, such as skin, eye, and respiratory irritation, commonly observed in this chemical class.[1][2][3][4] Therefore, treating this compound with a high degree of caution is a scientifically sound and responsible starting point.

Hazard Identification and Classification: An Analog-Based Assessment

Based on the GHS classifications of structurally similar compounds, this compound should be preliminarily handled as a hazardous substance. The primary hazards are consistently identified across related molecules as irritation to the skin, eyes, and respiratory system.[1][2][3][4]

Synthesized GHS Classification

The following table summarizes the likely GHS classifications, synthesized from data for analogs such as 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, 1H-pyrazole-4-carboxylic acid, and 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Source Analogs |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [1][2][3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation | [1][2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | [1][2][3][5] |

| Acute Toxicity (Oral) | Category 4 (Potential) | H302 | Harmful if swallowed | [5] |

Hazard Pictogram:

Visualizing the Analog-Based Approach

The following diagram illustrates the logical relationship between the target compound and the analogs used to inform this safety guide.

Caption: Relationship between the target compound and analogs used for hazard inference.

Exposure Controls and Personal Protection

A self-validating system of protection involves engineering controls, administrative controls, and personal protective equipment (PPE) used in concert. The choice of PPE is directly caused by the identified hazards of skin/eye irritation and potential respiratory effects.

| Control Type | Requirement | Rationale |

| Engineering Controls | Use in a certified chemical fume hood. | To prevent inhalation of dust or aerosols and maintain airborne levels as low as possible.[6] Ensure eyewash stations and safety showers are readily accessible.[6] |

| Administrative Controls | Develop a Standard Operating Procedure (SOP) for handling. Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[5] | To ensure consistent, safe practices and prevent accidental ingestion. |

| Personal Protective Equipment (PPE) | ||

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[6] | Mandatory. Protects against splashes and airborne particles, directly mitigating the "serious eye irritation" hazard (H319).[1][2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn. | Mandatory. Prevents direct contact with skin, mitigating the "skin irritation" hazard (H315).[1][2] Gloves must be inspected before use and disposed of properly.[2] |

| Respiratory Protection | Not typically required if used within a fume hood. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary. | Protects against the "respiratory irritation" hazard (H335) if engineering controls are insufficient.[1][2] |

Experimental Protocols: Safe Handling and Spill Management

Adherence to detailed protocols is critical for ensuring safety and experimental integrity.

Step-by-Step Weighing and Solution Preparation Workflow

-

Preparation: Don all required PPE (lab coat, gloves, safety goggles). Confirm the chemical fume hood is operational.

-

Staging: Place a weigh boat, spatula, and a sealable container with the required solvent inside the fume hood.

-

Weighing: Tare the balance with the weigh boat. Carefully transfer the solid this compound to the weigh boat. Avoid creating dust.[2]

-

Transfer: Carefully add the weighed solid to the solvent container.

-

Cleaning: Using a solvent-dampened wipe, decontaminate the spatula and weighing area within the fume hood. Dispose of the wipe and weigh boat in a designated solid waste container.

-

Storage: Tightly seal the newly prepared solution container. Label it clearly with the chemical name, concentration, solvent, date, and your initials.

Accidental Spill Response Protocol

-

Evacuate & Alert: Evacuate the immediate area. Alert colleagues and the lab supervisor.

-

Assess: If the spill is large or outside of a containment area, contact the institutional emergency response team.

-

Contain (for small spills in a fume hood):

-

Ensure PPE is intact.

-

Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Do not use combustible materials like paper towels to absorb the initial spill.

-

-

Clean-Up: Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[6]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional guidelines.[6]

Risk Assessment and Handling Workflow

The following workflow provides a logical decision-making process for handling the compound, from initial receipt to final disposal.

Caption: A logical workflow for risk assessment and safe handling of the compound.

Stability, Storage, and Incompatible Materials

-

Stability: The compound is expected to be stable under normal laboratory conditions.[1][6]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] Protect from moisture.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[1][8] Contact with these materials could lead to vigorous reactions.

Toxicological and Ecological Information

-

Toxicological Profile: No specific toxicological studies for this compound are publicly available.[1] The primary concerns, based on analogs, are irritation upon contact.[1][2] The potential for harm if swallowed should also be considered.[5] The carcinogenic, mutagenic, and reproductive toxicity properties have not been investigated.[2][6]

-

Ecological Profile: Data is not available. As a precaution, do not allow the material to enter drains or waterways.[2][6] Some related pyridine derivatives are classified as harmful to aquatic life.

References

- PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid.

- CHEMTRON.

- Capot Chemical. MSDS of 1H-Pyrazole-4-carboxylic acid. Capot Chemical Co., Ltd. [Link]

- PubChem. Pyrazole-4-carboxylic acid.

- KamulinBiotech co.ltd.

- [No Title].

- UC Berkeley EH&S. Safe Storage of Hazardous Chemicals. University of California, Berkeley. [Link]

- Sigma-Aldrich. Safety Data Sheet. Merck KGaA. [No direct link available]

- PubChem. 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

- ResearchGate.

Sources

- 1. aksci.com [aksci.com]

- 2. capotchem.com [capotchem.com]